molecular formula C10H14ClNO2 B1421790 Methyl amino(3-methylphenyl)acetate hydrochloride CAS No. 1255716-96-1

Methyl amino(3-methylphenyl)acetate hydrochloride

Cat. No.: B1421790
CAS No.: 1255716-96-1
M. Wt: 215.67 g/mol
InChI Key: UCKBNDGDRIXKBH-UHFFFAOYSA-N
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Description

Methyl amino(3-methylphenyl)acetate hydrochloride is a chemical compound provided for research and development purposes. It is an ester derivative of an amino phenylacetic acid scaffold. The compound is supplied as the hydrochloride salt to enhance its stability. According to database records, it has a molecular formula of C 10 H 14 ClNO 2 and a molecular weight of 215.68 g/mol . It features one aromatic ring and is characterized as a building block in organic synthesis . Researchers value this phenylglycine derivative for its potential in constructing more complex molecules, particularly in medicinal chemistry and pharmaceutical research. As a synthetic intermediate, it can be used in the exploration of structure-activity relationships and the development of novel bioactive compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-methylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(6-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKBNDGDRIXKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Esterification and Alkylation

Methodology:

  • Starting Material: Methylphenylacetic acid or its derivatives.
  • Esterification: Conversion of methylphenylacetic acid to methyl ester using methyl alcohol and acid catalysts.
  • Amination: Nucleophilic substitution or reductive amination to introduce amino groups onto the aromatic ring or side chain.
  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Research Findings:

  • A patent describes a process where methylphenylacetic acid is reacted with morpholine and sulfur in a reactor, followed by esterification with methyl alcohol, and subsequent neutralization with sodium hydroxide to form the hydrochloride salt (Reference).
  • The process emphasizes process stability, efficiency, and suitability for industrial scale-up.

Multi-step Synthesis via Aromatic Amination

Methodology:

Research Findings:

  • A detailed procedure involves initial synthesis of methylphenylacetic acid derivatives, followed by selective amino group introduction through diazotization, as described in related aromatic amination literature (Reference).

Alternative Synthesis via Carbamate and Imidazole Pathways

Methodology:

Research Findings:

  • An improved synthesis of related compounds involves multi-step reactions starting from amino acid derivatives, with a focus on scale-up and yield optimization (Reference).

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Conditions Yield Notes
Method 1 Methylphenylacetic acid Esterification, neutralization Reflux, acid/base treatment High Industrial applicability, process stability
Method 2 Substituted benzoic acids Diazotization, aromatic substitution Cold temperature, inert atmosphere Moderate to high Suitable for specific substitution patterns
Method 3 L-histidine derivatives Carbamate formation, cyclization Acidic conditions, reflux Moderate Suitable for complex derivatives

Research Findings and Technical Notes

  • Reaction Conditions: Mild reflux temperatures (around 70-130°C), controlled pH (8-10 during neutralization), and inert atmospheres are critical for high yields and purity.
  • Reagents: Use of inexpensive and readily available reagents such as methyl alcohol, hydrochloric acid, and common amines (morpholine, aniline derivatives).
  • Process Stability: The patent literature emphasizes process stability, with reaction times ranging from 6 to 8 hours, and subsequent purification steps involving recrystallization and solvent recovery.
  • Industrial Relevance: The methods are optimized for large-scale production, with considerations for cost, raw material availability, and environmental factors.

Chemical Reactions Analysis

Types of Reactions: Methyl amino(3-methylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl amino(3-methylphenyl)acetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl amino(3-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Methyl amino(3-fluorophenyl)acetate Hydrochloride

  • Molecular Formula: C₉H₁₁ClFNO₂
  • Molecular Weight : 219.64 g/mol
  • Impact: Enhanced polarity and altered metabolic stability compared to the methyl-substituted analog. Fluorine’s electron-withdrawing effect may reduce electron density on the phenyl ring, influencing reactivity in electrophilic substitutions .
  • Applications : Used in research settings, with suppliers like ECHEMI providing it for drug discovery .

Methyl amino(2-methoxyphenyl)acetate Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₃ (inferred)
  • Molecular Weight : ~239.68 g/mol (estimated)
  • Key Differences: 2-Methoxy substituent introduces steric hindrance and electron-donating effects via the methoxy group. Impact: Increased solubility in polar solvents due to the methoxy group’s hydrogen-bonding capacity. The ortho-substitution may sterically hinder reactions at the amino group .
  • Applications : Likely utilized in synthesizing amides where steric and electronic effects are critical.

Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate Hydrochloride

  • Molecular Formula: C₁₀H₁₃ClFNO₂
  • Molecular Weight : 233.67 g/mol
  • Key Differences :
    • Dual substitution (3-fluoro and 2-methyl) creates steric and electronic complexity.
    • Impact : The fluorine atom enhances polarity, while the adjacent methyl group may restrict rotational freedom, affecting binding interactions in biological systems .
  • Applications : Investigated in enantiomer-specific syntheses (e.g., (R)-isomer) for chiral drug development .

Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₃
  • Molecular Weight : 245.71 g/mol
  • Key Differences: Methylamino group replaces the primary amine, reducing basicity. Impact: Lower nucleophilicity of the methylamino group may slow amidation reactions compared to the primary amine in the target compound .

Structural and Functional Analysis

Substituent Effects

  • Electron-Donating Groups (e.g., methyl, methoxy): Increase electron density on the phenyl ring, enhancing reactivity in electrophilic aromatic substitution.
  • Electron-Withdrawing Groups (e.g., fluorine) : Decrease ring electron density, directing reactions to specific positions. Fluorine’s electronegativity can improve metabolic stability and bioavailability .

Stereochemical Considerations

  • Enantiomers like the (R)-isomer () highlight the role of chirality in biological activity. The target compound’s stereochemistry (if defined) could influence receptor binding or enzymatic interactions.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
Methyl amino(3-methylphenyl)acetate HCl C₁₀H₁₄ClNO₂ 215.68 3-methyl Pharmaceutical intermediates
Methyl amino(3-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ 219.64 3-fluoro Research chemicals
Methyl amino(2-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ ~239.68 2-methoxy Sterically hindered syntheses
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl C₁₀H₁₃ClFNO₂ 233.67 3-fluoro, 2-methyl Chiral drug development
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate HCl C₁₁H₁₆ClNO₃ 245.71 3-methoxy, methylamino Modified reactivity in amidation

Biological Activity

Methyl amino(3-methylphenyl)acetate hydrochloride, a compound with significant potential in pharmaceutical research, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 215.68 g/mol
  • Physical Appearance : White to off-white crystalline powder
  • Melting Point : 193°C to 195°C
  • Solubility : Enhanced solubility in aqueous solutions due to hydrochloride salt form

Biological Activities

This compound exhibits several notable biological activities:

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes linked to inflammatory processes, thereby mitigating inflammatory responses.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, affecting the uptake and metabolism of key neurotransmitters like serotonin and dopamine .

Comparative Analysis with Similar Compounds

Compound NameUnique Features
Methyl amino(4-methylphenyl)acetate hydrochlorideContains a para-substituted phenyl group
Methyl amino(3-bromophenyl)acetate hydrochlorideContains a bromine substituent
Methyl amino(2-methylphenyl)acetate hydrochlorideFeatures an ortho-substituted phenyl group

This compound is distinguished by its specific substitution pattern on the phenyl ring, which influences its reactivity and biological interactions compared to other derivatives.

Case Studies and Research Findings

  • Antidepressant Potential :
    • A study evaluated the compound's effects on monoamine transporters, revealing significant inhibition profiles that suggest potential antidepressant activity. The compound showed efficacy comparable to established antidepressants in animal models .
  • Inflammation Studies :
    • In vitro experiments demonstrated that this compound effectively reduced pro-inflammatory cytokine production in cultured macrophages, supporting its role as an anti-inflammatory agent.
  • Antimicrobial Evaluation :
    • Initial antimicrobial assays indicated that the compound inhibited growth in specific bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What is the recommended synthetic route for Methyl amino(3-methylphenyl)acetate hydrochloride?

A common method involves reacting the parent amino acid derivative with methanol and thionyl chloride (SOCl₂) under reflux. For example, analogous compounds like amino acid methyl ester hydrochlorides are synthesized by dissolving the amino acid in dry methanol, adding SOCl₂ dropwise at 0°C, and refluxing for 1 hour. The product is then concentrated under vacuum and recrystallized from methanol . Adjust stoichiometry and reaction time based on precursor solubility and reactivity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>98% as per industrial standards), and mass spectrometry (MS) for molecular weight confirmation . For chiral verification, circular dichroism (CD) or chiral HPLC may be required if stereochemistry is critical.

Q. What are the critical storage conditions to ensure stability?

Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may hydrolyze under humid conditions. Long-term stability studies under accelerated degradation (40°C/75% RH) are recommended for lab-specific validation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from solvent effects, proton exchange phenomena, or conformational flexibility. Perform NMR in deuterated solvents (DMSO-d₆ or CDCl₃) with controlled pH. Cross-validate with density functional theory (DFT) calculations to model expected shifts, focusing on hydrogen bonding and tautomeric equilibria .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Use kinetic control by maintaining low temperatures during SOCl₂ addition. Replace batch reactors with flow chemistry systems to enhance mixing and heat dissipation. Monitor intermediates via in-line FTIR or Raman spectroscopy to terminate reactions at optimal conversion points .

Q. How do purity discrepancies arise between HPLC and LC-MS analyses?

HPLC purity assays (e.g., UV detection) may miss non-chromophoric impurities, whereas LC-MS identifies ionizable contaminants. Employ orthogonal methods: combine HPLC with evaporative light scattering detection (ELSD) and high-resolution MS to resolve co-eluting species .

Q. What mechanistic insights explain the hydrochloride salt formation during synthesis?

Thionyl chloride protonates the amino group, forming a reactive intermediate that reacts with methanol to yield the methyl ester. The hydrochloride salt precipitates due to reduced solubility in methanol, driven by ionic lattice stabilization .

Q. How does chirality at the α-carbon impact biological or catalytic activity?

Enantiomeric purity is critical for receptor binding or enzyme inhibition studies. Use chiral resolving agents (e.g., L-tartaric acid) or enzymatic resolution (lipases) to isolate enantiomers. Test activity via assays like surface plasmon resonance (SPR) or enzyme kinetics .

Q. What are the challenges in analyzing degradation products under oxidative stress?

Oxidative pathways may generate quinone-like derivatives or cleave the ester bond. Use LC-MS/MS with collision-induced dissociation (CID) to identify fragmentation patterns. Accelerated stability studies with hydrogen peroxide or UV irradiation can model degradation .

Q. How can researchers troubleshoot poor solubility in aqueous buffers for bioassays?

Optimize solvent systems using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80). Alternatively, synthesize prodrugs (e.g., acetylated derivatives) to enhance hydrophilicity. Dynamic light scattering (DLS) can monitor aggregation in real time .

Methodological Considerations Table

ChallengeRecommended TechniqueKey References
Synthesis yield optimizationFlow chemistry, in-line spectroscopy
Purity validationOrthogonal HPLC, LC-MS
Chirality resolutionChiral HPLC, enzymatic resolution
Degradation analysisLC-MS/MS, accelerated stability

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl amino(3-methylphenyl)acetate hydrochloride
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